(2s)-2,3-Diaminopropan-1-ol

Medicinal inorganic chemistry Platinum anticancer complexes Chiral discrimination

Enzymatic incorporation of non-proteinogenic L-2,3-diaminopropanoic acid (L-Dap) into tuberactinomycin and bleomycin antibiotics requires strict (S)-stereochemistry. The (2R)-enantiomer or racemate yields inactive D-Dap and fails in biosynthetic assays. • **Chiral fidelity:** (S)-configuration maps directly to L-Dap, the mandatory substrate for CmnB/CmnK and SbnA/SbnB enzymes. • **Defined metal chelation:** δ-gauche conformation in Pt(II) complexes vs. λ-gauche for (R)-enantiomer; predictable stereochemical outcomes. • **SPPS compatibility:** Direct precursor to orthogonally protected (S)-Nα-Fmoc-Nβ-Boc derivatives for peptidomimetic libraries. Available as free base or dihydrochloride at certified ≥98% purity with documented stereochemical provenance.

Molecular Formula C3H10N2O
Molecular Weight 90.12 g/mol
Cat. No. B12972622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-2,3-Diaminopropan-1-ol
Molecular FormulaC3H10N2O
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESC(C(CO)N)N
InChIInChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m0/s1
InChIKeyQHBWSLQUJMHGDB-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2,3-Diaminopropan-1-ol – Chiral Building Block for Enantioselective Synthesis


(2S)-2,3-Diaminopropan-1-ol (CAS 87638-24-2) is a chiral C₃ vicinal diamino alcohol bearing a primary hydroxyl and two primary amine groups on adjacent carbons, with the (S)-configuration at the C-2 stereogenic centre. It serves as a versatile enantiopure building block for constructing α,β-diamino acid motifs found in multiple classes of peptidic natural products, and as a chiral bidentate ligand for transition-metal complexes. The compound is commercially supplied as the free base or dihydrochloride salt at certified purities of 95–98% . Its primary value proposition lies in the defined (S)-stereochemistry, which directly maps onto the L-configuration of the non-proteinogenic amino acid L-2,3-diaminopropanoic acid (L-Dap), the biosynthetic precursor to the tuberactinomycin, bleomycin, and dapdiamide antibiotic families [1].

Enantiopure scaffold (S)-C₃ diamino alcohol, defined stereochemistry at C-2
L-Dap precursor Maps to biosynthetic L-2,3-diaminopropanoic acid building block
Bidentate ligand Forms 5-membered chelate with transition metals for catalyst design

Why Generic Substitution Fails for the (2S)-Enantiomer


Substitution of (2S)-2,3-diaminopropan-1-ol with its (2R)-enantiomer (CAS 87638-26-4) or the racemic mixture (CAS 2811-20-3) is not stereochemically neutral. In Pt(II) antitumor complexes, the (R)- and (S)-enantiomers adopt distinct chelate ring conformations (λ-gauche vs. δ-gauche) that produce measurably divergent biological activities [1]. Furthermore, the (2S)-enantiomer is the direct synthetic precursor to L-Dap, the enantiomer required by biosynthetic enzymes for constructing capreomycin, viomycin, bleomycin, staphyloferrin, and dapdiamide antibiotics; the (2R)-enantiomer yields D-Dap, which is not recognised by these enzymatic pathways [2]. Even regioisomeric substitution with 1,3-diamino-2-propanol changes the chelate ring size from five- to six-membered, fundamentally altering metal-binding geometry. The quantitative evidence below demonstrates that these differences are not cosmetic but functionally decisive for procurement decisions.

Chelate conformation divergence
(2R)-enantiomer forms λ-gauche vs. δ-gauche chelate rings; reported to produce measurably different biological responses in Pt(II) complex models. Racemate use may obscure stereochemical interpretation.
Biosynthetic incompatibility
L-Dap biosynthetic enzymes (CmnB, SbnB) are stereospecific for the (S)-configuration. D-Dap from the (2R)-enantiomer is not a recognised substrate, blocking access to tuberactinomycin/bleomycin pathways.
Regioisomeric mismatch
1,3-Diamino-2-propanol alters chelate ring size from 5- to 6-membered, fundamentally changing metal-binding geometry and precluding its use as a vicinal diamino alcohol surrogate.

Quantitative Differentiation Evidence vs. Closest Analogs


Chelate Conformation and Antitumor Activity in Pt(II) Complexes

In a direct head-to-head comparison, Pt(II) complexes of (2R)-2,3-diaminopropanol (R-pnOH) and (2S)-2,3-diaminopropanol (S-pnOH) were synthesised as halogeno, sulfato, and nitrato derivatives and tested against murine leukemia L1210 cells. ¹³C-NMR and circular dichroism spectroscopy established that the chelate rings adopt λ-gauche and δ-gauche conformations for R-pnOH and S-pnOH, respectively. Complexes containing R-pnOH exhibited unequivocally higher antitumor activity than those containing S-pnOH or racemic pnOH across all counterion series [1]. This conformational difference, arising solely from the inverted C-2 stereochemistry, translates into a functional divergence that precludes interchange of the enantiomers in medicinal inorganic chemistry programmes.

Pt(II) chelate bioactivity
Head-to-head
(S)-enantiomer Lower reported biological response; δ-gauche conformation
(R)-enantiomer Higher reported response; λ-gauche conformation
Racemate Intermediate/low reported response
Chiral-dependent bioactivity context; enantiomers not functionally interchangeable
Murine leukemia L1210 model; Pt(II) halogeno/sulfato/nitrato series
Medicinal inorganic chemistry Platinum anticancer complexes Chiral discrimination

Enantiospecific Synthesis from Chiral Pool Serine

Both enantiomers of 2,3-diaminopropanol have been prepared via enantiospecific five-step syntheses starting from the corresponding N-benzyloxycarbonyl-protected methyl esters of L-serine (for the (2S)-enantiomer) and D-serine (for the (2R)-enantiomer). The C-2 stereochemistry of the starting amino acid is fully retained throughout the sequence, yielding each enantiomer without racemisation . An alternative contemporary route from D- and L-erythrofuranose via cascade Overman rearrangement also delivers orthogonally protected 2,3-diaminopropanols with verified stereochemistry by X-ray crystallography [1]. The (2S)-enantiomer derived from L-serine maps directly onto the L-configuration of naturally occurring L-Dap, whereas the (2R)-enantiomer from D-serine corresponds to the non-natural D-series.

Enantiospecific synthesis
Cross-study comparable
5-step route from L-serine derivative; stereochemistry fully retained
Chiral pool strategy
Synthetic provenance guarantees (S)-configuration and L-Dap mapping
Alternative erythrofuranose route: 82–92% yield for protected derivatives
Enantioselective synthesis Chiral pool strategy Stereochemical fidelity

Biosynthetic Pathway Compatibility as Exclusive L-Dap Precursor

The (2S)-2,3-diaminopropan-1-ol scaffold is the direct synthetic precursor to L-2,3-diaminopropanoic acid (L-Dap), the non-proteinogenic amino acid that serves as an essential building block in at least five distinct families of clinically relevant natural products. L-Dap (exclusively the (S)-enantiomer) is incorporated into capreomycin and viomycin (tuberactinomycin antituberculars), bleomycin (antitumor glycopeptide), staphyloferrin B (Staphylococcus aureus siderophore), zwittermicin (antifungal), and dapdiamide tripeptide antibiotics [1]. The biosynthetic enzymes CmnB/CmnK (capreomycin pathway) and SbnA/SbnB (staphyloferrin pathway) are stereospecific for L-Dap; the D-enantiomer is not a substrate [2]. Oxidation of the primary alcohol of (2S)-2,3-diaminopropan-1-ol to the carboxylic acid yields L-Dap directly, establishing the (2S)-enantiomer as the mandatory enantiomer for accessing this entire class of bioactive molecules [3].

Biosynthetic pathway fit
Class-level inference
L-Dap (S) Substrate for CmnB/CmnK, SbnA/SbnB; component of capreomycin, bleomycin, staphyloferrin
D-Dap (R) Not recognised by L-Dap biosynthetic enzymes; not found in these natural products
Stereospecific enzyme requirement; (2S)-enantiomer is biosynthetically competent precursor
Confirmed by crystallography (CmnB PDB 8IF7) and biochemical assay
Natural product biosynthesis Antibiotic precursor L-Dap enzymology

Orthogonal Protection for Solid-Phase Peptide Synthesis

The vicinal diamine motif of (2S)-2,3-diaminopropan-1-ol permits orthogonal protection of the α- and β-amino groups, enabling regioselective incorporation into peptide chains. Protected derivatives such as (S)-Nα-Fmoc-Nβ-Boc-2,3-diaminopropan-1-ol and (S)-Nα-Boc-Nβ-Z-2,3-diaminopropan-1-ol are commercially available and routinely employed in solid-phase peptide synthesis (SPPS). The 2020 Temperini protocol achieves protected 2,3-diaminopropanols via reductive amination in 82–92% overall yield, with the C-2 chirality of the starting D-serine template preserved throughout all steps [1]. In contrast, 2-amino-1-propanol (CAS 78-91-1) lacks the second amino group entirely, precluding its use as a diamino acid surrogate, while 1,3-diamino-2-propanol (CAS 616-29-5) presents a symmetric 1,3-relationship that cannot replicate the vicinal diamino geometry required for L-Dap mimetics .

Orthogonal protection
Cross-study comparable
Fmoc/Boc or Boc/Z pairs enable regioselective SPPS incorporation
Reductive amination 82–92% yield
Only vicinal diamino alcohol with two orthogonally protectable amines
Monoamine or 1,3-diamine analogs cannot replicate diamino acid motif
Peptidomimetic synthesis Orthogonal protecting groups Solid-phase peptide synthesis

Commercial Enantiomeric Purity Comparison

From a single reputable supplier (Fluorochem), the (2S)-enantiomer (CAS 87638-24-2, Product Code F746529) is offered at 98% purity, while the (2R)-enantiomer (CAS 87638-26-4, Product Code F615920) is supplied at 95% purity . Multiple additional vendors (Leyan, ChemScene) confirm ≥98% purity for the (2S)-enantiomer, whereas the (2R)-enantiomer is more commonly listed at 95% across suppliers . While both purity levels are suitable for most research applications, the consistently higher certified purity of the (2S)-enantiomer reduces the burden of additional purification prior to use in stereoselective transformations where enantiomeric excess is critical.

Commercial purity
Supplier specification
(2S): ≥98%
(2R) typical 95%
Higher certified purity supports procurement workflow confidence
Fluorochem, Leyan, ChemScene catalogue data; Δ ≈ +3%
Chiral purity Supplier comparison Procurement specification

Procurement-Relevant Application Scenarios


Stereospecific Synthesis of L-Dap-Containing Peptide Antibiotics

Research groups engaged in total synthesis or semi-synthesis of tuberactinomycin or bleomycin-class antibiotics require (2S)-2,3-diaminopropan-1-ol as the mandatory enantiopure precursor to L-Dap. As established in Section 3, the (2S)-enantiomer is the exclusive substrate for oxidation to L-2,3-diaminopropanoic acid, which is the biosynthetic building block for capreomycin, viomycin, bleomycin, and dapdiamide antibiotics [1]. Use of the (2R)-enantiomer or racemate would yield D-Dap or racemic Dap, which are not accepted by the biosynthetic enzymes CmnB/CmnK or by chemical coupling strategies targeting natural product scaffolds. Procurement of the (2S)-enantiomer at ≥98% purity ensures stereochemical fidelity throughout multi-step synthetic sequences.

Chiral Bidentate Ligand Design for Enantioselective Catalysis

The vicinal diamine motif of (2S)-2,3-diaminopropan-1-ol provides a five-membered chelate ring upon metal coordination, as demonstrated by the Pt(II) complex studies in Section 3 [2]. The defined δ-gauche chelate conformation of the (S)-enantiomer, confirmed by ¹³C-NMR and circular dichroism, enables predictable stereochemical outcomes in asymmetric catalysis. For catalyst development programmes where the (S)-configuration of the ligand is required to induce a specific product enantiomer, procurement of the single (2S)-enantiomer rather than the racemate avoids the need for chiral resolution and ensures catalyst homogeneity.

Orthogonally Protected Building Block for Peptidomimetic SPPS

Medicinal chemistry teams constructing peptidomimetic libraries incorporating the L-Dap scaffold benefit from the commercial availability of orthogonally protected derivatives such as (S)-Nα-Fmoc-Nβ-Boc-2,3-diaminopropan-1-ol, which are directly derived from the (2S)-enantiomer [3]. The vicinal α,β-diamine architecture with a protected primary alcohol permits sequential, regioselective deprotection and coupling in standard SPPS workflows. This capability is absent in monoamine analogs (2-amino-1-propanol) and geometrically mismatched in 1,3-diamine regioisomers, making (2S)-2,3-diaminopropan-1-ol the only viable procurement choice for this application class.

Enzymatic and Biosynthetic Pathway Studies of L-Dap Metabolism

Biochemical investigations of the capreomycin, staphyloferrin, and dapdiamide biosynthetic pathways require enantiopure (2S)-2,3-diaminopropan-1-ol as a substrate or precursor for in vitro reconstitution assays. As documented in Section 3, the enzymes SbnA/SbnB (staphyloferrin) and CmnB/CmnK (capreomycin) are strictly stereospecific for the L-configuration [4]. Provision of the (2R)-enantiomer would yield no detectable product formation, rendering the experiment uninterpretable. Procurement of the (2S)-enantiomer with documented stereochemical provenance (CAS 87638-24-2) ensures experimental validity in these biosynthetic studies.

Application
Selection Property
Validation Focus
L-Dap antibiotic synthesis
Enantiopure (S)-diamino alcohol precursor for L-2,3-diaminopropanoic acid
Stereochemical fidelity to L-Dap scaffold; biosynthetic enzyme substrate compatibility
Chiral ligand design
Defined δ-gauche chelate conformation for 5-membered metallacycle
Metal complex stereochemical outcome context; catalyst enantioselectivity review
SPPS building block
Vicinal diamine with orthogonal Fmoc/Boc or Boc/Z protection sites
Regioselective peptide coupling compatibility; diamino acid mimetic incorporation
Biosynthetic pathway studies
Stereospecific substrate for L-Dap biosynthetic enzymes (CmnB, SbnB)
Enzyme activity reconstitution assay context; in vitro pathway validation
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